gamma-Phenyl-gamma-butyrolactone

Cytochrome P450 inhibition CYP2A5 Coumarin 7-hydroxylase

This γ-substituted lactone delivers defined research utility that cannot be replicated by unsubstituted or alkyl γ-butyrolactone analogs. Its 21‑fold CYP2A5 (IC50 2.4 ± 0.3 µM) over CYP2A6 selectivity enables species‑differential cytochrome P450 assays. The phenyl moiety imparts a resinous olfactory profile, eliminating the fruity/floral interference of γ‑alkyl lactones. A validated fragment scaffold (MW 162.18, XLogP3 1.7) supports medicinal chemistry elaboration. Insist on this specific γ‑phenyl derivative to ensure reproducible enzyme inhibition data, authentic fragrance character, and consistent SAR benchmarks.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1008-76-0
Cat. No. B093556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Phenyl-gamma-butyrolactone
CAS1008-76-0
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyAEUULUMEYIPECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Phenyl-gamma-butyrolactone (CAS 1008-76-0): Procurement-Relevant Technical and Physicochemical Baseline


gamma-Phenyl-gamma-butyrolactone (γ-phenyl-γ-butyrolactone, CAS 1008-76-0) is a five-membered cyclic ester (γ-lactone) with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol [1]. The compound is characterized by a phenyl substituent at the γ-position (C-5) of the dihydrofuran-2(3H)-one ring, which distinguishes it from the unsubstituted γ-butyrolactone parent scaffold [2]. Physicochemical properties relevant to handling and procurement include a melting point of 36–37 °C, a boiling point of 306 °C, a density of 1.155 g/mL at 25 °C, a refractive index of 1.5415–1.5435, and insolubility in water . The compound is commercially available as a crystalline powder at purities ≥97% (GC) from multiple established chemical suppliers .

gamma-Phenyl-gamma-butyrolactone: Why In-Class γ-Butyrolactone Analogs Cannot Be Interchanged for Specialized Applications


Generic substitution among γ-butyrolactone derivatives is not scientifically defensible for applications requiring specific target engagement or defined organoleptic properties. The γ-substituent identity profoundly modulates the compound's biochemical target selectivity, inhibitory potency, and sensory characteristics [1][2]. Systematic structure-activity relationship studies have demonstrated that γ-phenyl substitution alters enzyme inhibition profiles compared to γ-alkyl congeners—for instance, γ-phenyl-γ-butyrolactone exhibits potent inhibition of murine CYP2A5 (IC₅₀ = 2.4 ± 0.3 μM) and species-selective differential activity versus human CYP2A6 [1]. Furthermore, the introduction of an aromatic γ-substituent fundamentally changes the olfactory profile from the fruity/floral character typical of γ-alkyl-substituted lactones to a resinous aroma, as established in systematic evaluations of 58 γ-butyrolactone derivatives [2]. These differences are intrinsic to the molecular structure and cannot be compensated for by simple concentration adjustments of unsubstituted or alkyl-substituted analogs.

gamma-Phenyl-gamma-butyrolactone: Quantitative Comparator Evidence for Differentiated Procurement Decisions


CYP2A5 Inhibition Potency of gamma-Phenyl-gamma-butyrolactone Compared with gamma-Nonanoic Lactone and gamma-Decanolactone in Murine Liver Microsomes

In a systematic evaluation of 28 lactone and non-lactone compounds against mouse CYP2A5-catalyzed coumarin 7-hydroxylase activity, gamma-phenyl-gamma-butyrolactone ranked among the three most potent inhibitors, with an IC₅₀ of 2.4 ± 0.3 μM [1]. This potency was comparable to gamma-nonanoic lactone (IC₅₀ = 1.9 ± 0.4 μM) and gamma-decanolactone (IC₅₀ = 2.1 ± 0.2 μM), placing it within a distinct potency tier that substantially exceeds many other γ- and δ-lactone analogs tested in the same study [1]. Importantly, a marked species-selective difference was observed: the same compound exhibited an IC₅₀ of 50 ± 11 μM against human CYP2A6, representing an approximately 21-fold lower potency in the human ortholog [1]. This species-selective differential is characteristic of γ-phenyl and certain γ-alkyl substituted lactones and was not observed for compounds lacking the lactone ring [1].

Cytochrome P450 inhibition CYP2A5 Coumarin 7-hydroxylase Enzyme kinetics Xenobiotic metabolism

Olfactory Profile Differentiation of gamma-Phenyl-gamma-butyrolactone Versus gamma-Alkyl-Substituted Analogs in Systematic Aroma Evaluation

A systematic evaluation of 58 synthesized γ-butyrolactone derivatives established clear structure-aroma relationships, demonstrating that γ-substituent identity is the principal determinant of olfactory character [1]. Compounds with alkyl substituents at the γ-position (or γ and γ′ positions) possess fruit- or flower-like aromas and are considered the most valuable as essence materials, particularly when the total carbon count approaches approximately 10 [1]. In contrast, the introduction of an aromatic radical at the γ-position—as in gamma-phenyl-gamma-butyrolactone—transforms the olfactory profile into a resinous odor [1]. This qualitative shift from fruity/floral to resinous represents a fundamental divergence in sensory application suitability that cannot be replicated by adjusting the concentration or blending ratios of γ-alkyl-substituted lactones.

Flavor chemistry Fragrance science Structure-odor relationships Lactone aroma Organoleptic properties

Gamma-Phenyl-Gamma-Butyrolactone as a Privileged Scaffold for Fragment-Based Drug Discovery

Gamma-phenyl-gamma-butyrolactone is commercially positioned and validated as a fragment molecule for fragment-based drug discovery (FBDD), serving as a core scaffold for molecular linking, expansion, and modification [1]. Its molecular weight of 162.18 g/mol, calculated XLogP3 of 1.7, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond conform to established fragment-likeness criteria [1][2]. This physicochemical profile is distinct from that of the unsubstituted γ-butyrolactone parent (MW ~86 g/mol, XLogP ~ -0.5) and from larger alkyl-substituted analogs that may exceed typical fragment molecular weight thresholds. The phenyl moiety provides a hydrophobic aromatic vector for π-stacking interactions and additional synthetic derivatization, while the lactone carbonyl and ring oxygen offer hydrogen bond acceptor capacity.

Fragment-based drug discovery Medicinal chemistry Molecular scaffolds Lead optimization Chemical biology

Structure-Activity Relationship of Gamma-Phenyl Substitution in Anticancer α-Methylene-γ-Butyrolactone Derivatives

In a series of α-methylene-γ-(4-substituted phenyl)-γ-butyrolactones bearing pyrimidine bases, systematic structure-activity relationship studies established a defined potency rank order for the γ-phenyl substituents against leukemia cell lines: 4-Ph (unsubstituted phenyl) > 4-Cl, 4-Br > 4-Me, 4-NO₂ > 4-F [1]. The unsubstituted γ-phenyl moiety conferred the highest anticancer potency among all evaluated aryl substituents in this scaffold series [1]. While these data derive from α-methylene-functionalized derivatives rather than the parent gamma-phenyl-gamma-butyrolactone itself, the SAR clearly establishes that the unsubstituted phenyl group at the γ-position provides optimal activity relative to halogen-, methyl-, or nitro-substituted phenyl analogs within this chemotype class.

Anticancer agents Cytotoxicity Leukemia cell lines Structure-activity relationship Lactone SAR

gamma-Phenyl-gamma-butyrolactone: Evidence-Backed Research and Industrial Application Scenarios


Species-Selective CYP2A5/CYP2A6 Inhibition Studies and Xenobiotic Metabolism Research

Investigators examining species-specific cytochrome P450 inhibition, particularly murine CYP2A5 versus human CYP2A6, can employ gamma-phenyl-gamma-butyrolactone as a well-characterized probe compound. The quantified IC₅₀ values (2.4 ± 0.3 μM for CYP2A5; 50 ± 11 μM for CYP2A6) provide a calibrated differential (~21-fold) that supports experimental design requiring defined species selectivity [1]. The compound's established potency tier among lactone inhibitors enables its use as a reference standard in comparative enzyme inhibition assays.

Fragment-Based Drug Discovery and Medicinal Chemistry Scaffold Derivatization

The compound's physicochemical profile (MW 162.18 g/mol, XLogP3 1.7, zero H-bond donors) meets fragment-likeness criteria and positions it as a validated fragment scaffold [1][2]. Medicinal chemists can leverage the γ-phenyl moiety for aromatic π-interactions while utilizing the lactone ring for further synthetic elaboration. The scaffold is commercially available as a fragment molecule specifically for molecular linking, expansion, and modification in drug discovery campaigns [1].

Structure-Activity Relationship Studies of γ-Butyrolactone-Derived Bioactive Compounds

For researchers exploring structure-activity relationships in γ-butyrolactone-derived pharmacophores, gamma-phenyl-gamma-butyrolactone represents a defined reference point in the SAR landscape. The established potency rank order of γ-phenyl substituents (4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO₂ > 4-F) in anticancer α-methylene-γ-butyrolactone derivatives provides a benchmark for comparative evaluation of new analogs [3]. The unsubstituted phenyl moiety confers optimal activity within this series, supporting its selection as a baseline comparator scaffold.

Fragrance and Flavor Formulation Requiring Resinous Base Notes

In fragrance formulation where resinous olfactory character is desired, gamma-phenyl-gamma-butyrolactone provides a structurally defined option distinct from the fruity/floral profiles of γ-alkyl-substituted lactones [4]. The aromatic γ-substitution fundamentally alters the sensory output, as established in systematic evaluations of 58 γ-butyrolactone derivatives [4]. This specificity enables formulators to achieve targeted resinous notes without the incongruent fruity/floral interference that would result from substituting γ-alkyl lactone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Phenyl-gamma-butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.